molecular formula C31H25ClN2O4 B11553546 4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate

4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate

Cat. No.: B11553546
M. Wt: 525.0 g/mol
InChI Key: GAMCDVMEYNIKJZ-FMFFXOCNSA-N
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Description

4-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-CHLOROBENZOATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropyl group, a formamido group, and a methoxyphenyl group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-CHLOROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,2-diphenylcyclopropylamine with formic acid to form the formamido intermediate. This intermediate is then reacted with 2-methoxybenzaldehyde under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-CHLOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-CHLOROBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-DIBROMO-6-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE
  • 2-({[4-(4-{[(E)-1-(2-HYDROXY-3-METHOXYPHENYL) METHYLIDENE]AMINO}PHENOXY)PHENYL]IMINO}METHYL)-6-METHOXY PHENOL

Uniqueness

4-[(E)-{[(2,2-DIPHENYLCYCLOPROPYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 2-CHLOROBENZOATE is unique due to its specific structural features, such as the presence of a cyclopropyl group and a methoxyphenyl group

Properties

Molecular Formula

C31H25ClN2O4

Molecular Weight

525.0 g/mol

IUPAC Name

[4-[(E)-[(2,2-diphenylcyclopropanecarbonyl)hydrazinylidene]methyl]-2-methoxyphenyl] 2-chlorobenzoate

InChI

InChI=1S/C31H25ClN2O4/c1-37-28-18-21(16-17-27(28)38-30(36)24-14-8-9-15-26(24)32)20-33-34-29(35)25-19-31(25,22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-18,20,25H,19H2,1H3,(H,34,35)/b33-20+

InChI Key

GAMCDVMEYNIKJZ-FMFFXOCNSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5Cl

Origin of Product

United States

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